2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
Overview
Description
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Cl2N2O It is known for its unique structure, which includes a quinoline ring substituted with chlorine and a methyl group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5,7-dichloro-2-methyl-8-quinolinol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a range of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile, [(5,7-dichloro-8-quinolinyl)oxy]-: This compound is similar but lacks the methyl group on the quinoline ring.
Acetonitrile, [(5,7-dichloro-2-methyl-quinolinyl)oxy]-: This compound is similar but may have different substitution patterns on the quinoline ring.
Uniqueness
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups on the quinoline ring, along with the acetonitrile moiety, provides distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
88757-24-8 |
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Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
InChI Key |
BVWGQYAEICASDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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